N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428366-89-5
VCID: VC4697667
InChI: InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-10(15)9-8-13-14-5-3-6-18-11(9)14/h8H,2-7H2,1H3,(H,12,15)
SMILES: CCS(=O)(=O)CCNC(=O)C1=C2N(CCCO2)N=C1
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.33

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

CAS No.: 1428366-89-5

Cat. No.: VC4697667

Molecular Formula: C11H17N3O4S

Molecular Weight: 287.33

* For research use only. Not for human or veterinary use.

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide - 1428366-89-5

Specification

CAS No. 1428366-89-5
Molecular Formula C11H17N3O4S
Molecular Weight 287.33
IUPAC Name N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Standard InChI InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-10(15)9-8-13-14-5-3-6-18-11(9)14/h8H,2-7H2,1H3,(H,12,15)
Standard InChI Key ZJUNSWFEEFUKNM-UHFFFAOYSA-N
SMILES CCS(=O)(=O)CCNC(=O)C1=C2N(CCCO2)N=C1

Introduction

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-b] oxazines. It features a unique structure that includes a pyrazole ring fused with an oxazine, along with a carboxamide functional group and an ethylsulfonyl substituent. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 4B, which is implicated in various inflammatory conditions.

Synthesis and Characterization

The synthesis of N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxamide typically involves multi-step synthetic routes. These processes require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The compound primarily exerts its biological effects through the inhibition of phosphodiesterase 4B (PDE4B), an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This regulation is vital for various signaling pathways related to inflammation and immune responses.

Chemical Reactions

This compound can undergo several chemical reactions typical for heterocyclic compounds. These reactions often require catalysts or specific reagents to enhance yield and selectivity. Conditions such as temperature and solvent choice are critical for optimizing reaction outcomes.

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